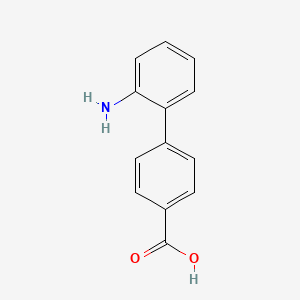

2'-Aminobiphenyl-4-carboxylic acid

Übersicht

Beschreibung

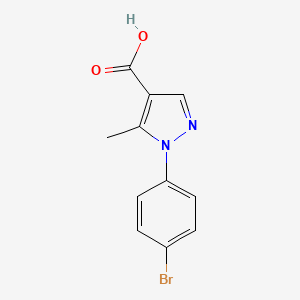

2-Aminobiphenyl-4-carboxylic acid, also known as 2-ABPCA, is an organic compound with a molecular formula C12H10N2O2, and a molecular weight of 218.22 g/mol. It is a white, crystalline solid with a melting point of 135 °C. 2-ABPCA is a derivative of biphenyl and is used in scientific research as a fluorescent dye, as well as a reagent in chemical synthesis.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Synthesis

Ionization Constants and Electron Displacement : A study examined the effects of 2′-substituents on the ionization constants of biphenyl-4-carboxylic acid and 4-aminobiphenyl. It was found that a 2′-substituent weakens biphenyl-4-carboxylic acid due to an acid-weakening effect originating from the displacement of electrons towards the 4-carboxyl group through steric pressure of the 2′-substituent on the π-electrons of the aromatic ring carrying the carboxyl group (Byron, Gray, & Wilson, 1966).

Synthesis of Substituted Compounds : Another research focused on the synthesis of a range of substituted biphenyl-4-carboxylic acids and 4-aminobiphenyls. This included preparations for the parent biphenyl-4-carboxylic acid, and for 4-biphenylylacetic acid and three substituted 4-biphenylylacetic acids (Byron, Gray, & Wilson, 1966).

Molecular Structure and Analysis

- Crystal Structure Analysis : The crystal structure of 2'-iodobiphenyl-4-carboxylic acid, closely related to 2'-aminobiphenyl-4-carboxylic acid, was determined using X-ray diffraction data. This provided insights into the angles between the phenyl rings and the carboxyl group, which are crucial for understanding the molecular structure and behavior (Sutherland, 1970).

Applications in Material Science

- Conducting Polymer Development : A study on the electrooxidation of 4-aminobiphenyl, which is structurally similar to this compound, led to the formation of a conducting polymer with potential applications in electronics. This polymer showed electrochromic properties and was characterized by cyclic voltammetry and spectroelectrochemistry (Guay, Leclerc, & Dao, 1988).

Sensor Development

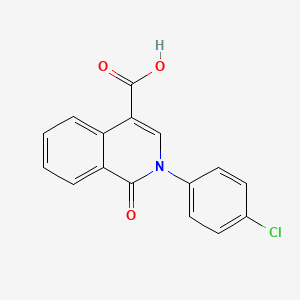

- Optical Chloride Sensor : A derivative of 2′-aminobiphenyl-4-carboxylic acid was synthesized and used as an optical chloride sensor. The sensor changed its emission color in the presence of chloride ions, indicating its potential use in chemical sensing applications (Das, Mohar, & Bag, 2021).

Biochemische Analyse

Biochemical Properties

It is known that carboxylic acids, such as 2’-Aminobiphenyl-4-carboxylic acid, are not reactive enough to undergo nucleophilic addition directly, but their reactivity is greatly enhanced in the presence of a strong acid such as HCl or H2SO4 .

Cellular Effects

It is known that 4-Aminobiphenyl, a related compound, is a major etiological agent of human bladder cancer, and its metabolites are able to form DNA adducts that may induce mutation and initiate bladder carcinogenesis .

Molecular Mechanism

It is known that the iridium-catalyzed dehydrogenative cyclization of 2-aminobiphenyls proceeds smoothly in the presence of a copper cocatalyst under air as a terminal oxidant to yield N-H carbazoles .

Temporal Effects in Laboratory Settings

It is known that Zirconium-Based MOFs (UiO-67-Mix) with different ratio of 4,4′-biphenyldicarboxylic acid/2-amino-biphenyl-4,4′-dicarboxylic acid rigid ligand linkers incorporated into their structure and Pd metal centres anchored onto the MOF as pendant, shows great efficiency as catalyst in Suzuki and Heck cross-coupling reactions with a very low Pd loading .

Dosage Effects in Animal Models

It is known that Cyanide Toxicokinetics, a related compound, has been studied in multiple animal models .

Metabolic Pathways

It is known that 2-Oxocarboxylic acids, also called 2-oxo acids and alpha-keto acids, are the most elementary set of metabolites that includes pyruvate (2-oxopropanoate), 2-oxobutanoate, oxaloacetate (2-oxosuccinate) and 2-oxoglutarate .

Transport and Distribution

It is known that small-molecule-based anion transporters can significantly increase the permeability of carboxylic acid containing drugs across lipid bilayers of model vesicles .

Eigenschaften

IUPAC Name |

4-(2-aminophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c14-12-4-2-1-3-11(12)9-5-7-10(8-6-9)13(15)16/h1-8H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHEDDMZOIILSJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378214 | |

| Record name | 2'-aminobiphenyl-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5730-77-8 | |

| Record name | 2′-Amino[1,1′-biphenyl]-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5730-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-aminobiphenyl-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Acetyl-7-[2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1333141.png)

![4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol](/img/structure/B1333150.png)